

Reactivity of the bromine atom in 2-Bromobenzamide

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Compound of Interest

Compound Name: 2-Bromobenzamide

Cat. No.: B1207801

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An In-depth Technical Guide on the Reactivity of the Bromine Atom in **2-Bromobenzamide**

Introduction

2-Bromobenzamide is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} Its chemical structure, featuring a bromine atom positioned ortho to an amide group on a benzene ring, confers unique reactivity that makes it a valuable building block for constructing complex molecular architectures.^[2] The reactivity of the carbon-bromine (C-Br) bond is central to its synthetic utility, serving as a handle for a variety of cross-coupling reactions. This guide provides a detailed exploration of the factors governing the reactivity of the bromine atom in **2-Bromobenzamide**, with a focus on key transformations relevant to researchers and drug development professionals.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of **2-Bromobenzamide** is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO	[3]
Molecular Weight	200.03 g/mol	[3]
CAS Number	4001-73-4	[3]
Appearance	White to beige crystalline powder	[2]
Melting Point	160-162 °C	[4]
Solubility	Slightly soluble in water. Soluble in common organic solvents like alcohols and ethers.	[4]
C-Br Bond Length	~1.89 - 1.91 Å (Calculated)	[5]

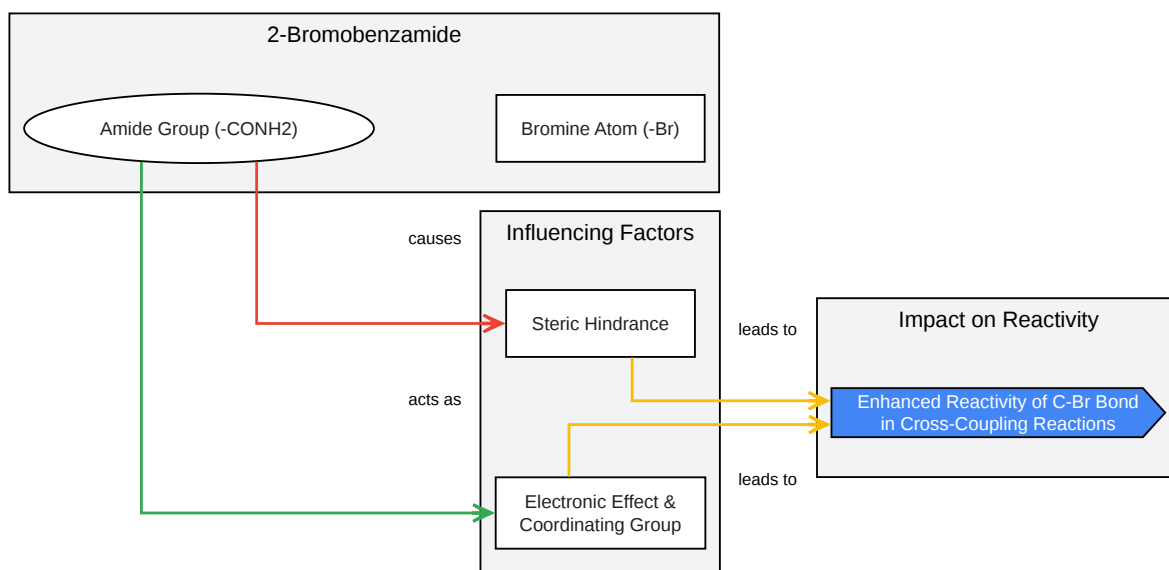
Note: Experimental bond dissociation energy for the C-Br bond in **2-Bromobenzamide** is not readily available. However, the reactivity in palladium-catalyzed reactions suggests it is comparable to or more labile than other aryl bromides due to the ortho effect.

Core Reactivity: The Ortho Effect

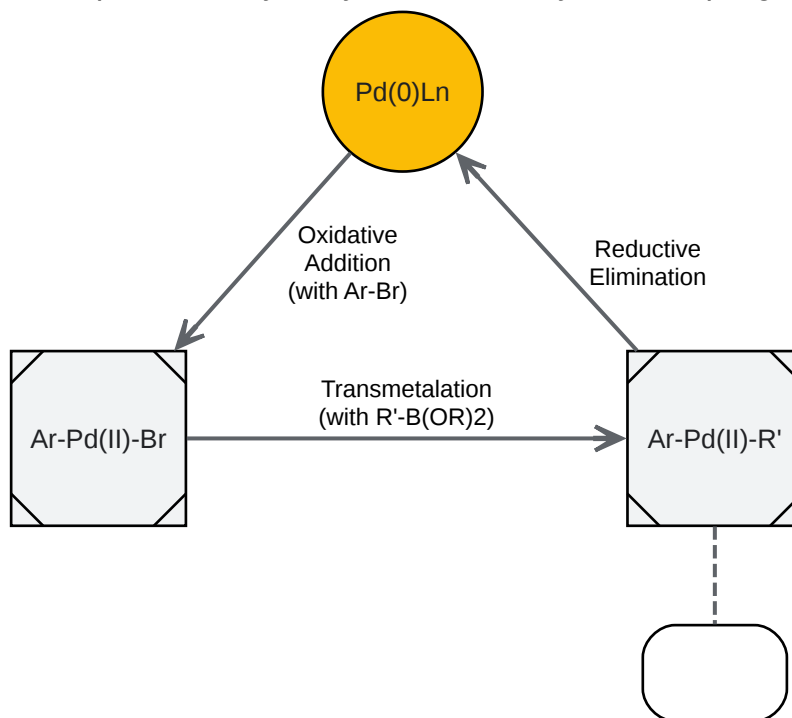
The presence of the amide group at the ortho position significantly influences the reactivity of the C-Br bond. This "ortho effect" is a combination of steric and electronic factors that modulate the bond's susceptibility to cleavage, particularly in transition metal-catalyzed reactions.[6][7]

- **Steric Influence:** The amide group can sterically interact with the bromine atom and the metal catalyst center. In some cases, this can force the C-Br bond into a conformation that is more accessible for oxidative addition, a key step in many cross-coupling cycles.[6][8]
- **Electronic Influence & Coordination:** The amide group, particularly the oxygen and nitrogen atoms, can act as a coordinating group. This potential for chelation can stabilize transition states and direct the metallic catalyst to the proximate C-Br bond, thereby accelerating the rate of reaction.

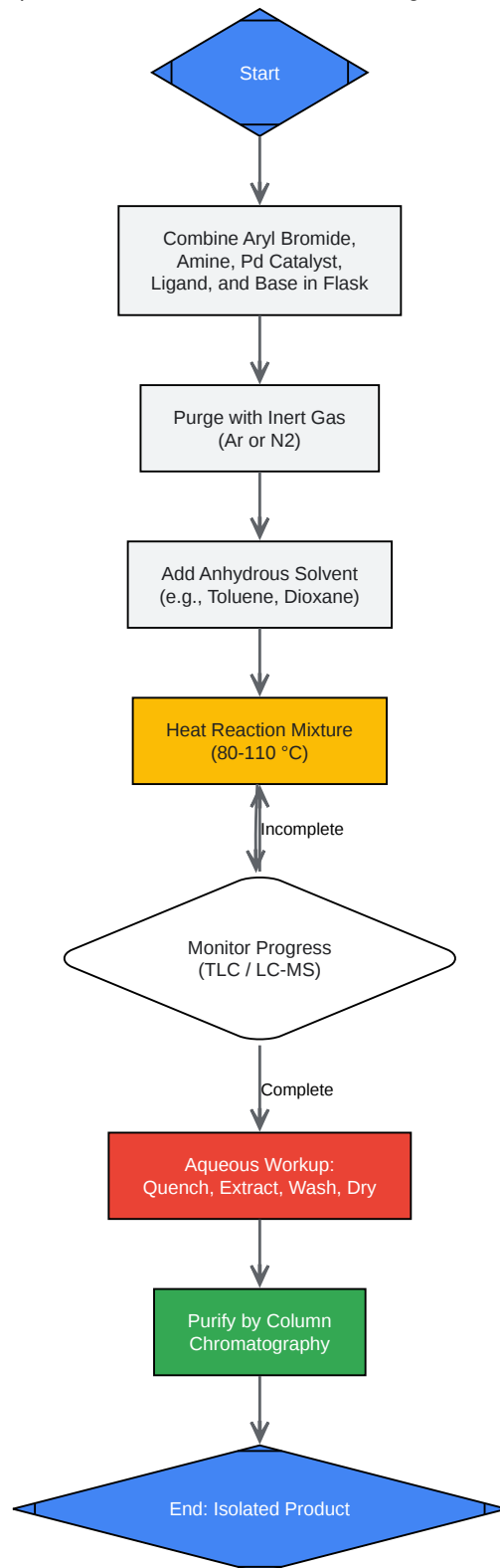
Logical Diagram: The Ortho Effect in 2-Bromobenzamide



Simplified Catalytic Cycle: Suzuki-Miyaura Coupling



Experimental Workflow: Buchwald-Hartwig Amination

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